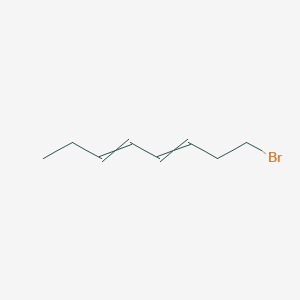
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate is a chemical compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a nitrophenyl group attached to a tetrazole ring via a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with an appropriate tetrazole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature . This method provides a straightforward and efficient route to the desired compound.
Análisis De Reacciones Químicas
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and catalysts like palladium for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antioxidant activities.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and growth, making it a potential antimicrobial agent.
Comparación Con Compuestos Similares
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate can be compared with other similar compounds such as:
4-Nitrophenyl chloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of pharmaceutical compounds like lenvatinib.
4-Nitrophenyl acetate: Commonly used in enzymatic studies as a substrate.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other nitrophenyl derivatives.
Propiedades
Número CAS |
60309-09-3 |
|---|---|
Fórmula molecular |
C8H6N6O4 |
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(2H-tetrazol-5-yl)carbamate |
InChI |
InChI=1S/C8H6N6O4/c15-8(9-7-10-12-13-11-7)18-6-3-1-5(2-4-6)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |
Clave InChI |
WKQFTRLDRBIETJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
